

# Application Notes and Protocols for IR-806 Conjugation to Antibodies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IR-806

Cat. No.: B15553370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The conjugation of near-infrared (NIR) fluorescent dyes to monoclonal antibodies has become an invaluable tool in biomedical research and therapeutic development. These antibody-dye conjugates are instrumental in a variety of applications, including in vivo imaging, flow cytometry, and immunohistochemistry, enabling sensitive and specific detection of target antigens. **IR-806** is a water-soluble and photostable cyanine dye with a maximum absorbance at approximately 806 nm, placing it in the NIR window where tissue autofluorescence is minimized, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging applications.<sup>[1][2][3]</sup>

This document provides a detailed protocol for the conjugation of **IR-806** NHS (N-hydroxysuccinimide) ester to antibodies. The methodology is based on the widely used amine-reactive chemistry, where the NHS ester of the dye reacts with primary amines (largely the  $\epsilon$ -amino groups of lysine residues) on the antibody to form stable amide bonds.<sup>[4]</sup>

## Materials and Reagents

Reagent/Material	Recommended Specifications
Antibody	Purified, carrier-protein-free (e.g., BSA-free) at 2-10 mg/mL.
IR-806 NHS Ester	High purity, stored desiccated at -20°C.
Conjugation Buffer	0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5.
Solvent for Dye	Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.
Purification System	Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes (10-70 kDa MWCO).
Storage Buffer	Phosphate-buffered saline (PBS), pH 7.4, with optional stabilizer.
Spectrophotometer	Capable of measuring absorbance at 280 nm and ~806 nm.

## Experimental Protocols

### Part 1: Preparation of Reagents

- Antibody Preparation:
  - The antibody must be in an amine-free buffer. If buffers containing Tris or glycine are used, the antibody must be dialyzed against PBS (pH 7.2-7.4).[\[1\]](#)
  - Ensure the antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.  
[\[1\]](#) Impure antibodies or those stabilized with proteins like BSA will not be labeled effectively.[\[1\]](#)
- **IR-806** NHS Ester Stock Solution:
  - Allow the vial of **IR-806** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

- Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use due to the hydrolytic instability of NHS esters.

## Part 2: Antibody Conjugation

The following protocol is a general guideline. The optimal molar ratio of dye to antibody may need to be determined empirically and typically falls within the range of 3:1 to 20:1.[1]

- Reaction Setup:
  - Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated amount of 1 M sodium bicarbonate buffer or by buffer exchange.
  - Calculate the required volume of the **IR-806** stock solution to achieve the desired molar excess. For an initial experiment, a 10-fold molar excess is recommended.
  - Example Calculation: For 1 mg of a 150 kDa antibody in 0.5 mL, you have 6.67 nmol of antibody. For a 10:1 molar ratio, you need 66.7 nmol of **IR-806**. The molecular weight of **IR-806** is 735.33 g/mol .[2]
- Conjugation Reaction:
  - Add the calculated volume of the **IR-806** stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction for 60-120 minutes at room temperature, protected from light.[4]
- Quenching the Reaction:
  - To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM.
  - Incubate for an additional 15-30 minutes at room temperature.

## Part 3: Purification of the Conjugate

It is crucial to remove unconjugated dye for accurate characterization and to prevent non-specific signals in downstream applications.

- Size-Exclusion Chromatography (SEC):
  - Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4).
  - Apply the quenched reaction mixture to the column.
  - Elute with PBS and collect the fractions. The antibody-dye conjugate will elute first (typically as a colored fraction), followed by the smaller, unconjugated dye molecules.

## Part 4: Characterization of the IR-806 Antibody Conjugate

The final step is to determine the concentration of the antibody and the Degree of Labeling (DOL).

- Spectrophotometric Analysis:
  - Measure the absorbance of the purified conjugate at 280 nm (A<sub>280</sub>) and at the maximum absorbance of **IR-806** (~806 nm, A<sub>max</sub>).[\[2\]](#)
- Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.[\[5\]](#) It can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{Ab}}) / [(A_{280} - (A_{\text{max}} * \text{CF}_{280})) * \epsilon_{\text{dye}}]$$

Where:

- A<sub>max</sub>: Absorbance of the conjugate at ~806 nm.
- A<sub>280</sub>: Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{Ab}}$ : Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for a typical IgG).[\[6\]](#)
- $\epsilon_{\text{dye}}$ : Molar extinction coefficient of **IR-806** at ~806 nm.
- CF<sub>280</sub>: Correction factor for the dye's absorbance at 280 nm (A<sub>280</sub> of dye / A<sub>max</sub> of dye).

Note: The molar extinction coefficient and the 280 nm correction factor for **IR-806** should be obtained from the supplier. If unavailable, they must be determined experimentally.

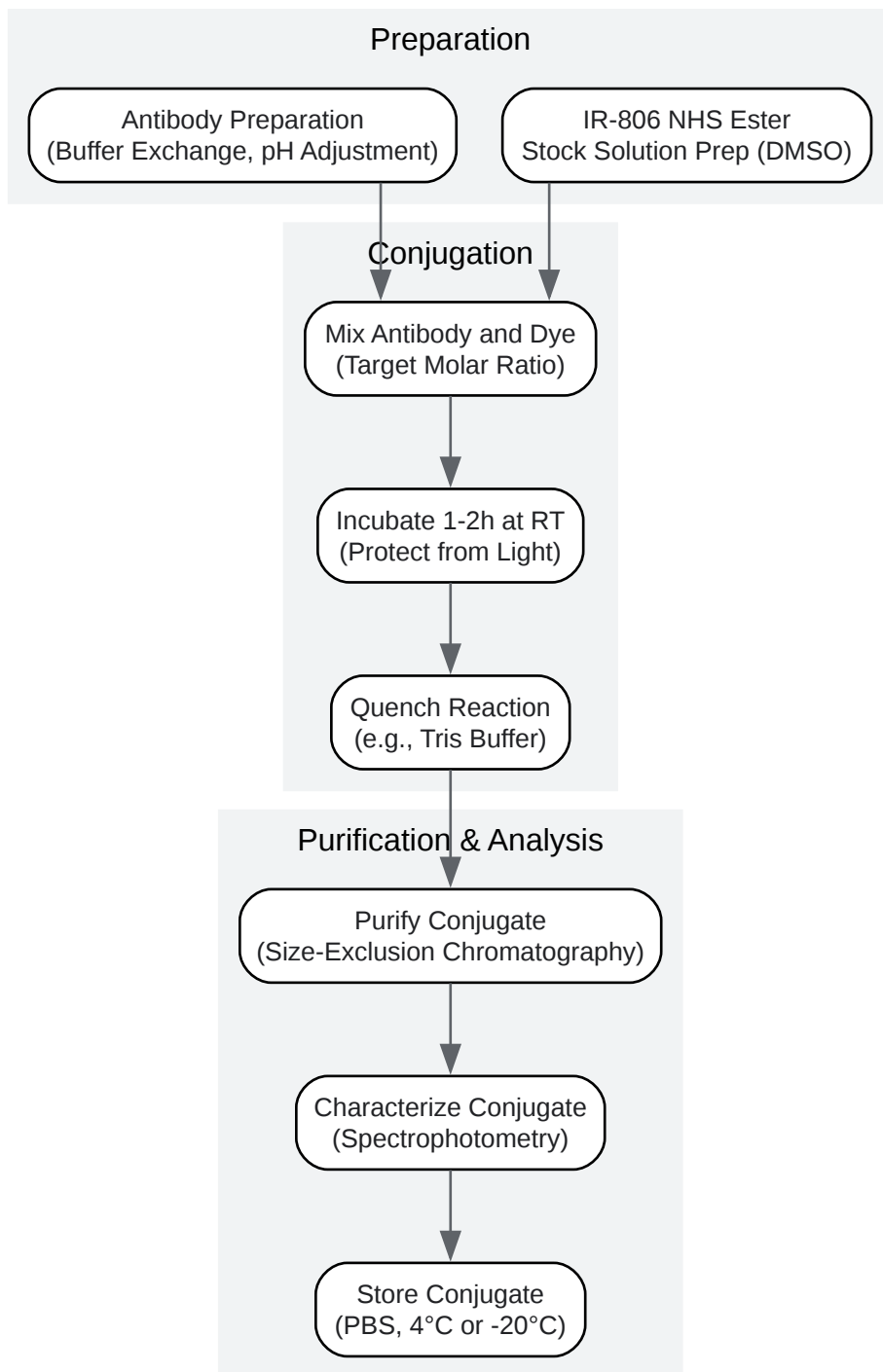
An optimal DOL for most antibodies is typically between 2 and 10.[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

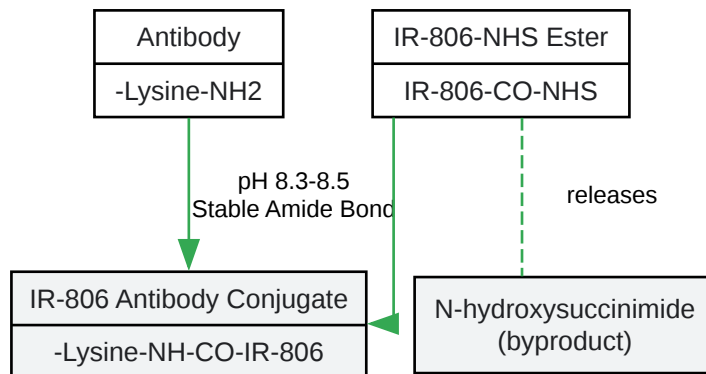
Parameter	Recommended Value/Range	Reference
Antibody Concentration	2 - 10 mg/mL	<a href="#">[1]</a>
Conjugation Buffer pH	8.3 - 8.5	<a href="#">[4]</a>
Molar Ratio (Dye:Antibody)	3:1 to 20:1 (start with 10:1)	<a href="#">[1]</a>
Reaction Time	60 - 120 minutes	<a href="#">[4]</a>
Reaction Temperature	Room Temperature	<a href="#">[4]</a>
Optimal Degree of Labeling (DOL)	2 - 10	<a href="#">[6]</a> <a href="#">[7]</a>
IR-806 Absorbance Max ( $\lambda_{\text{max}}$ )	~806 nm	<a href="#">[2]</a>
IR-806 Molecular Weight	735.33 g/mol	<a href="#">[2]</a>

## Visual Protocols

## Experimental Workflow for IR-806 Antibody Conjugation

[Click to download full resolution via product page](#)Caption: Workflow for conjugating **IR-806** to antibodies.

## Chemical Reaction of IR-806 NHS Ester with Antibody



[Click to download full resolution via product page](#)

Caption: Amine-reactive conjugation chemistry.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biochempartner.com [biochempartner.com]
- 2. IR-806 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]
- 3. IR-806, dye content 90% India [ottokemi.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for IR-806 Conjugation to Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553370#ir-806-conjugation-to-antibodies-protocol\]](https://www.benchchem.com/product/b15553370#ir-806-conjugation-to-antibodies-protocol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)